2-[2-(2,4,6-trichlorophenoxy)ethylamino]ethanol
Description
2-[2-(2,4,6-Trichlorophenoxy)ethylamino]ethanol is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of a trichlorophenoxy group, which imparts unique chemical properties to the molecule.
Properties
IUPAC Name |
2-[2-(2,4,6-trichlorophenoxy)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO2/c11-7-5-8(12)10(9(13)6-7)16-4-2-14-1-3-15/h5-6,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTLCXAWLWKRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCNCCO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(2,4,6-trichlorophenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.
Scientific Research Applications
2-[2-(2,4,6-trichlorophenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2,4,6-trichlorophenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The trichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and disruption of cellular processes .
Comparison with Similar Compounds
2-[2-(2,4,6-trichlorophenoxy)ethylamino]ethanol can be compared with other similar compounds such as:
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone: This compound shares the trichlorophenoxy group but has different functional groups, leading to distinct chemical properties and applications.
N-{2-[(E)-[(ethylamino)({[2-(2,4,6-trichlorophenoxy)ethyl]amino})methylidene]amino]ethyl}acetamide: This compound also contains the trichlorophenoxy group but has additional amino and acetamide groups, which influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
